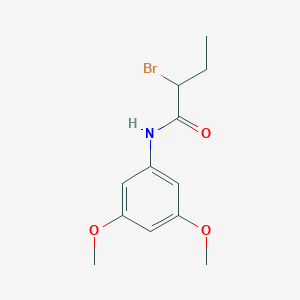

2-bromo-N-(3,5-dimethoxyphenyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3,5-dimethoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-4-11(13)12(15)14-8-5-9(16-2)7-10(6-8)17-3/h5-7,11H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRDLYBJLSXFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=CC(=C1)OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273161 | |

| Record name | 2-Bromo-N-(3,5-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-44-0 | |

| Record name | 2-Bromo-N-(3,5-dimethoxyphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(3,5-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 3,5 Dimethoxyphenyl Butanamide and Analogues

Stereoselective Synthesis of Chiral 2-bromo-N-(3,5-dimethoxyphenyl)butanamide

The α-carbon of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide is a stereocenter. Consequently, the synthesis of a single enantiomer (chiral, non-racemic product) requires stereoselective methods. Information on achieving enantiopure α-chiral amides often involves nickel-catalyzed cross-coupling reactions of racemic α-bromo amides with organozinc reagents in the presence of a chiral ligand. nih.gov

Strategies for stereoselective synthesis can include:

Chiral Starting Materials: Employing an enantiomerically pure starting material, such as (R)- or (S)-2-bromobutanoic acid, in the amide coupling step. This is often the most straightforward approach.

Chiral Auxiliaries: Attaching a chiral auxiliary to the butanoic acid moiety, performing a diastereoselective bromination, and then cleaving the auxiliary.

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemistry of either the bromination or a related bond-forming step. For instance, enantioselective methods have been developed for synthesizing α-bromo acid derivatives from tartrate-derived bromoacetals. rsc.org

A conceptually distinct strategy for stereocontrol involves the kinetic differentiation between diastereomeric intermediates, which has been successfully applied in Wittig-type interhaloolefination reactions. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. nih.gov This process involves systematically varying parameters such as temperature, solvent, catalyst, and reagent stoichiometry. prismbiolab.com For the synthesis of N-aryl bromoalkanamides, key considerations include preventing side reactions like over-halogenation or decomposition.

The choice of solvent can significantly influence reaction outcomes. For amide coupling, polar aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are common. For bromination reactions, solvents like carbon tetrachloride (CCl₄) or acetic acid (for HVZ) are often used. Temperature control is also vital; many acylation reactions are initially performed at low temperatures (e.g., 0 °C) to control their exothermic nature before being allowed to warm to room temperature.

Table 2: Example of Parameter Optimization for a Halogenation Reaction

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Solvent | Dioxane | 85 |

| 2 | Solvent | Acetonitrile | 70 |

| 3 | Solvent | Toluene (B28343) | 65 |

| 4 | Temperature | Room Temp | 85 |

| 5 | Temperature | 50 °C | 78 |

| 6 | Temperature | 0 °C | 80 |

| 7 | Reagent Equiv. | 1.1 equiv. | 75 |

| 8 | Reagent Equiv. | 1.3 equiv. | 85 |

| 9 | Reagent Equiv. | 1.5 equiv. | 82 |

Note: This table is illustrative, based on general optimization principles for related reactions, such as the oxidation of 3-oxobutanamides. researchgate.net

Modern approaches like Design of Experiments (DoE) and Bayesian optimization offer more systematic and efficient methods for identifying optimal reaction conditions compared to traditional one-factor-at-a-time (OFAT) approaches. nih.govprismbiolab.com

Novel Synthetic Routes and Reagent Development for Related Structures

Research continues to yield novel methods for the synthesis of amides and their derivatives, often focusing on improved efficiency, sustainability, and functional group tolerance. For α-haloamides, recent developments include the use of unique reagents and catalytic systems.

For instance, α-bromo and α-chloro amides can be synthesized from ynamides using 2-halopyridine N-oxides in the presence of a Lewis acid catalyst. nih.gov Another innovative approach involves the zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides to produce α,α-difluoro-β-amino amides, highlighting the development of methods for structurally related halogenated amides. rsc.org

Furthermore, advancements in C-N bond formation are ongoing. Palladium-catalyzed carboamination reactions have been developed to synthesize N-aryl pyrrolidines, showcasing sophisticated methods for constructing cyclic amide analogues. nih.gov The development of new reagents and catalysts that operate under milder conditions with higher atom economy represents a significant direction in the synthesis of complex amides. unimi.it

Synthesis of Key Precursors and Intermediates

Synthesis of 3,5-Dimethoxyaniline (B133145)

3,5-Dimethoxyaniline is a vital aromatic amine intermediate in various organic syntheses. chemicalbook.com It typically appears as a white to beige-brownish powder or needles. chemicalbook.com This compound serves as the nucleophilic component in the formation of the amide bond. While numerous suppliers offer this precursor commercially, its reactivity is demonstrated in various laboratory-scale syntheses. For instance, it readily reacts with acylating agents. A common reaction involves its treatment with acetic anhydride (B1165640) in a solvent like toluene at room temperature, which results in the formation of N-(3,5-dimethoxyphenyl)acetamide with a high yield of 98%. Another example of its utility as a precursor is its reaction with phosgene (B1210022) in toluene to produce (3,5-dimethoxy)phenyl isocyanate, which can then be converted to other derivatives like methyl N-(3,5-dimethoxyphenyl)carbamate. prepchem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₂ | biosynth.com |

| Molecular Weight | 153.18 g/mol | biosynth.com |

| Melting Point | 46-57 °C | chemicalbook.combiosynth.com |

| Boiling Point | 178 °C / 20 mmHg | chemicalbook.com |

| Appearance | White to beige-brownish powder or needles | chemicalbook.com |

Synthesis of 2-Bromobutanoyl Chloride

2-Bromobutanoyl chloride, also known as 2-bromobutyryl chloride, is a reactive acylating agent characterized by an acyl chloride functional group and a bromine atom on the second carbon of the butanoyl chain. cymitquimica.com It is a potent electrophile used to introduce the 2-bromobutanoyl moiety into various molecules. cymitquimica.com

A prevalent method for its synthesis involves the reaction of 2-bromobutyric acid with thionyl chloride. This reaction is typically performed under reflux conditions. The use of thionyl chloride as a chlorinating agent is a standard and efficient procedure for converting carboxylic acids to their corresponding acyl chlorides. This specific conversion has been reported to achieve a yield of 82.8%. lookchem.com Another documented method involves the direct bromination of butyryl chloride under irradiation. lookchem.com Due to its high reactivity, it must be handled with appropriate safety precautions in a well-ventilated area. cymitquimica.com

| Starting Material | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Bromobutyric acid | Thionyl chloride | Reflux | 82.8% | lookchem.com |

| Butyryl chloride | Bromine | Irradiation | Not specified | lookchem.com |

Amidation of 3,5-Dimethoxyaniline

The final step in forming the core structure of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide is the nucleophilic acyl substitution between the two key precursors. In this reaction, the amino group of 3,5-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This process results in the formation of an amide linkage and the elimination of hydrogen chloride.

This type of amidation is a common and effective method for creating N-aryl amides. An analogous synthesis, for example, involves the reaction of 5-chloro-2,4-dimethoxyaniline (B146435) with butanoyl chloride in the presence of a base to yield N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide. ontosight.ai Similarly, the reaction between 3,5-dimethoxyaniline and 2-bromobutanoyl chloride would likely be carried out in an appropriate organic solvent, possibly with the addition of a non-nucleophilic base to neutralize the hydrogen chloride byproduct, thus driving the reaction to completion.

Spectroscopic and Advanced Analytical Characterization of N Substituted Bromoalkanamides

Structural Elucidation Techniques for Compound Confirmation

The molecular structure of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide can be unequivocally established through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information regarding the compound's atomic connectivity, molecular weight, and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy

The proton NMR spectrum of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the neighboring atoms.

Predicted ¹H-NMR Data for 2-bromo-N-(3,5-dimethoxyphenyl)butanamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (butanamide) | ~1.0-1.2 | Triplet | 3H |

| -CH₂- (butanamide) | ~1.8-2.1 | Multiplet | 2H |

| -CH(Br)- | ~4.2-4.5 | Triplet | 1H |

| -OCH₃ | ~3.8 | Singlet | 6H |

| Ar-H (meta) | ~6.2-6.4 | Triplet | 1H |

| Ar-H (ortho) | ~6.6-6.8 | Doublet | 2H |

| -NH- | ~8.0-8.5 | Singlet (broad) | 1H |

The aromatic protons of the 3,5-dimethoxyphenyl group are expected to show a characteristic splitting pattern. The single proton at the 4-position (meta to both methoxy (B1213986) groups) would appear as a triplet, while the two equivalent protons at the 2- and 6-positions (ortho to the amide linkage) would present as a doublet. The methoxy groups would give a sharp singlet integrating to six protons. The protons of the butanamide chain would show characteristic shifts and multiplicities, with the proton on the bromine-bearing carbon appearing further downfield due to the halogen's electron-withdrawing effect. The amide proton is expected to be a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C-NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C-NMR Data for 2-bromo-N-(3,5-dimethoxyphenyl)butanamide

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ (butanamide) | ~10-15 |

| -CH₂- (butanamide) | ~25-35 |

| -CH(Br)- | ~50-60 |

| -OCH₃ | ~55-60 |

| Ar-C (meta) | ~95-105 |

| Ar-C (ortho) | ~100-110 |

| Ar-C (ipso) | ~135-145 |

| Ar-C (methoxy-bearing) | ~158-162 |

| C=O | ~165-175 |

The carbonyl carbon of the amide is expected to resonate at the lowest field, typically in the 165-175 ppm range. The aromatic carbons will have distinct chemical shifts, with the carbons bearing the methoxy groups being the most deshielded. The carbon attached to the bromine atom will also be significantly downfield.

Mass spectrometry is essential for determining the molecular weight and obtaining information about the compound's structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

In EIMS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for any fragment containing bromine, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Key Fragments in the EIMS of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide

| m/z | Predicted Fragment |

| 301/303 | [M]⁺, Molecular ion |

| 222 | [M - Br]⁺ |

| 153 | [C₈H₉O₂N]⁺ (from cleavage of the amide bond) |

| 121 | [C₇H₅O₂]⁺ |

| 71 | [C₄H₆O]⁺ (from McLafferty rearrangement) |

The molecular ion peak should appear as a doublet at m/z 301 and 303. Common fragmentation pathways for amides include alpha-cleavage and the McLafferty rearrangement.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule and its fragments. This is a powerful tool for confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of the compound and identifying any volatile impurities or byproducts from the synthesis.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted Characteristic IR Absorption Bands for 2-bromo-N-(3,5-dimethoxyphenyl)butanamide

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3300-3500 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide I) | 1630-1690 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-O Stretch (ether) | 1050-1250 | Strong |

| C-Br Stretch | 500-650 | Medium |

The IR spectrum is expected to show a strong absorption band for the amide carbonyl (Amide I band) and a medium intensity band for the N-H stretch. The N-H bend (Amide II band) is also a characteristic feature of secondary amides. The presence of the aromatic ring and the C-Br bond will also give rise to characteristic absorption bands.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

TLC is a simple, rapid, and versatile technique for qualitative analysis. It is commonly used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. The retention factor (Rf) value is a key parameter in TLC.

For a compound like 2-bromo-N-(3,5-dimethoxyphenyl)butanamide, which has moderate polarity, a silica (B1680970) gel plate would be a suitable stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents would be optimized to achieve an Rf value for the product that is ideally between 0.3 and 0.5 for good separation.

Typical TLC System for 2-bromo-N-(3,5-dimethoxyphenyl)butanamide

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |

| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it ideal for determining the purity of the final compound.

A reversed-phase HPLC method would be most suitable for 2-bromo-N-(3,5-dimethoxyphenyl)butanamide. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.

Typical HPLC Conditions for 2-bromo-N-(3,5-dimethoxyphenyl)butanamide

| Parameter | Description |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% formic acid or trifluoroacetic acid), B: Acetonitrile or Methanol |

| Elution | Isocratic or gradient elution (e.g., starting with a higher percentage of A and increasing B over time) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV-Vis at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm) |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.

Advanced Spectroscopic Methods for Conformational and Tautomeric Analysis

The structural elucidation of N-substituted bromoalkanamides, such as 2-bromo-N-(3,5-dimethoxyphenyl)butanamide, is complicated by the potential for multiple conformations and tautomeric forms. The partial double bond character of the amide C-N bond restricts free rotation, leading to the existence of distinct rotational isomers, or rotamers. nih.govlibretexts.org Furthermore, the possibility of amide-imidol tautomerism, while often minor, necessitates careful spectroscopic investigation. Advanced analytical techniques, particularly multi-dimensional and variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, integrated with computational modeling, are essential for a comprehensive analysis. researchgate.netresearchgate.net

Conformational Analysis via NMR Spectroscopy

Hindered rotation around the C(O)-N amide bond can give rise to distinct conformers, which may interconvert at a rate that is slow on the NMR timescale at ambient temperatures. This phenomenon results in the appearance of separate sets of signals for each conformer in the NMR spectrum. researchgate.netcdnsciencepub.com

Variable-Temperature (VT) NMR Spectroscopy

Variable-temperature NMR is a powerful technique for investigating the dynamic equilibrium between rotamers. nih.gov By acquiring spectra at different temperatures, the coalescence of signals corresponding to the different conformers can be observed. At low temperatures, the exchange between rotamers is slow, and distinct signals are visible. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually merge into a single, averaged signal at the coalescence temperature (Tc). researchgate.net

The energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals. This provides quantitative insight into the stability of the conformers. researchgate.net For a compound like 2-bromo-N-(3,5-dimethoxyphenyl)butanamide, key protons, such as the methoxy protons or the aromatic protons, would be monitored.

Illustrative VT-NMR Data for Rotameric Interconversion The following table represents hypothetical data for the purpose of illustration.

| Temperature (°C) | Observed Signals for Methoxy Protons (ppm) | Appearance | Calculated ΔG‡ (kJ/mol) |

|---|---|---|---|

| 25 | 3.75, 3.78 | Two sharp singlets | - |

| 50 | Broadening signals | Two broad peaks | - |

| 75 | 3.765 | Single broad peak (Coalescence) | ~65 |

| 100 | 3.765 | Single sharp singlet | - |

2D NMR Spectroscopy for Conformer Elucidation

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for determining the specific spatial arrangement of atoms in each conformer. harvard.eduipb.pt These experiments detect through-space correlations between protons that are in close proximity.

By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to distinguish between different rotamers. For instance, a correlation between the N-H proton and the α-proton of the butanamide chain would provide information about the geometry around the amide bond. Similarly, correlations between the butanamide chain protons and the protons of the dimethoxyphenyl ring can confirm the orientation of the aryl group relative to the rest of the molecule. ipb.pt

Hypothetical NOE Correlations for a Dominant Conformer This table illustrates expected correlations for a hypothetical conformer to demonstrate the method's application.

| Proton 1 | Correlating Proton(s) 2 | Inferred Proximity |

|---|---|---|

| N-H | Aromatic H at C2/C6 | Indicates a specific orientation of the phenyl ring. |

| α-CH (butanamide) | Aromatic H at C2/C6 | Suggests a trans-like arrangement across the N-Ar bond. |

| N-H | α-CH (butanamide) | Provides information on the C(O)-N bond conformation. |

Tautomeric Analysis

N-substituted amides can theoretically exist in equilibrium between the amide form (keto) and the imidol form (enol), known as amide-imidol tautomerism. For simple, non-cyclic amides, the amide form is overwhelmingly more stable, and the imidol tautomer is typically not observed under normal conditions.

However, advanced spectroscopic methods can be employed to detect even minor populations of the imidol tautomer. High-resolution NMR is a particularly sensitive tool for this purpose. One established method involves observing deuterium-induced isotope shifts. psu.eduruc.dk By partially exchanging the labile N-H proton with deuterium, it is possible to observe a small splitting in the signals of nearby carbon atoms (13C NMR) if a tautomeric equilibrium exists. psu.edu The absence of such isotope effects would strongly indicate the sole presence of the amide tautomer.

Spectroscopic Signatures for Tautomeric Forms This table outlines the characteristic spectroscopic signals that would be used to differentiate between the two potential tautomers.

| Spectroscopic Method | Amide (Keto) Form Signature | Imidol (Enol) Form Signature |

|---|---|---|

| 13C NMR | C=O signal (~165-175 ppm) | C=N signal (~150-160 ppm) and C-O signal |

| IR Spectroscopy | Strong C=O stretch (~1650 cm-1), N-H stretch (~3300 cm-1) | C=N stretch (~1620 cm-1), O-H stretch (~3400 cm-1) |

| 1H NMR | N-H proton signal (broad, ~7-9 ppm) | O-H proton signal (sharp or broad, variable ppm) |

The combination of these advanced spectroscopic techniques provides a robust framework for the detailed characterization of the conformational and tautomeric landscape of complex molecules like 2-bromo-N-(3,5-dimethoxyphenyl)butanamide. Experimental data from VT-NMR and 2D NMR, when complemented by computational studies, allow for a definitive assignment of the dominant solution-state structures and the energetic barriers to their interconversion.

Pharmacological and Biological Research Investigations Non Clinical

In Vitro Cellular and Molecular Assays for Mechanism of Action Elucidation

A survey of scientific literature and research databases was conducted to gather data on the pharmacological and biological activities of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide. The outcomes of this search are presented in the subsequent subsections.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase, Tyrosinase, Alpha-glucosidase)

Currently, there is no publicly available scientific literature detailing the inhibitory effects of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide on the enzymes acetylcholinesterase, butyrylcholinesterase, lipoxygenase, tyrosinase, or alpha-glucosidase.

Investigations into Cell Proliferation and Viability in Research Models (e.g., cancer cell lines)

No specific studies on the effect of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide on cell proliferation and viability in cancer cell lines have been found in the reviewed literature. While research exists for structurally similar compounds, such as 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives which have been investigated for their effects on non-small cell lung cancer cell lines, these findings are not directly applicable to 2-bromo-N-(3,5-dimethoxyphenyl)butanamide due to differences in their chemical structures. semanticscholar.orgnih.govnih.gov

Analysis of Apoptosis Induction and Cell Cycle Modulation in Experimental Systems

There is no available research data concerning the induction of apoptosis or modulation of the cell cycle by 2-bromo-N-(3,5-dimethoxyphenyl)butanamide in experimental systems. Studies on related benzamide (B126) derivatives have shown activities such as cell cycle arrest at the G2 phase and induction of cellular apoptosis; however, these results cannot be extrapolated to the butanamide derivative . semanticscholar.orgnih.govnih.gov

Antimicrobial Activity Assessment against Bacterial Strains (e.g., Gram-positive, Gram-negative)

No studies were identified that specifically assess the antimicrobial activity of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide against either Gram-positive or Gram-negative bacterial strains.

Evaluation of Other Biological Effects (e.g., antinociceptive, anticonvulsant activity in cellular models)

A review of the available scientific literature did not yield any studies on the antinociceptive or anticonvulsant activities of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide in cellular models.

Lysosomal Phospholipase A2 Inhibition Studies

No studies have been published investigating the inhibitory effects of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide on lysosomal phospholipase A2. Therefore, there is no data to present on its potential activity or mechanism of action in this context.

Preclinical In Vivo Models for Efficacy and Pharmacodynamic Evaluation

There is no available data from preclinical in vivo studies to evaluate the efficacy or pharmacodynamics of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide.

Assessment in Disease-Specific Animal Models (e.g., neuropathic pain, seizure models, cancer xenografts)

No research has been published on the assessment of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide in any disease-specific animal models. Consequently, there are no findings to report regarding its potential therapeutic effects in conditions such as neuropathic pain, seizures, or cancer.

Pharmacodynamic Marker Analysis and Target Engagement in Preclinical Systems

There is no information available in the scientific literature regarding the analysis of pharmacodynamic markers or target engagement for 2-bromo-N-(3,5-dimethoxyphenyl)butanamide in any preclinical systems.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, often employing Density Functional Theory (DFT), provide fundamental information about a molecule's electronic properties. scielo.br These calculations can determine the optimized molecular structure, vibrational frequencies, and electronic distribution.

Frontier Molecular Orbital (FMO) Analysis FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comwikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. Its energy level is indicative of the molecule's nucleophilicity. youtube.comresearchgate.net

LUMO: The LUMO is the innermost orbital without electrons and signifies the molecule's capacity to accept electrons, reflecting its electrophilicity. youtube.comresearchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.net

For a molecule like 2-bromo-N-(3,5-dimethoxyphenyl)butanamide, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) An MEP map illustrates the electrostatic potential on a molecule's surface, providing a visual guide to its charge distribution. scielo.br This map is invaluable for understanding intermolecular interactions. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net MEP analysis can predict how the molecule would interact with biological receptors or other molecules. scielo.br

Table 1: Key Parameters in Electronic Structure Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. researchgate.net |

| MEP Surface | A map of the electrostatic potential on the molecule's surface. | Identifies regions of positive and negative charge, predicting sites for intermolecular interactions. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific protein target. nih.gov This method involves placing the ligand into the binding site of a receptor and calculating the binding energy for different conformations. The results can identify the most stable binding mode and estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govnih.gov For 2-bromo-N-(3,5-dimethoxyphenyl)butanamide, docking studies could screen potential protein targets to hypothesize its mechanism of action. For instance, similar bromo-dimethoxyphenyl compounds have been docked into the colchicine binding site of tubulin to explore their potential as anticancer agents. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms in a ligand-protein complex, MD can assess the stability of the docked pose and provide a more refined calculation of binding energetics. These simulations can reveal crucial information about conformational changes that occur upon ligand binding and the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical correlation between the chemical structures of compounds and their biological activities. nih.gov By analyzing a series of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.gov These models use molecular descriptors—numerical values that encode structural and physicochemical properties—to build the predictive relationship. nih.gov A QSAR model could be used to predict the biological activity of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide and to guide the design of new analogues with improved potency.

In Silico Prediction of Molecular Target Affinity and Selectivity

In silico methods encompass a range of computational tools, including molecular docking and QSAR, to predict how strongly a compound will bind to its biological target (affinity) and how well it distinguishes between different targets (selectivity). By virtually screening a compound against a panel of proteins, researchers can generate an early-stage profile of its potential therapeutic effects and off-target interactions. This approach helps prioritize compounds for further experimental testing and can identify potential liabilities early in the drug discovery process.

Mechanistic Insights Derived from Computational Approaches

By integrating the results from quantum chemical studies, docking, MD simulations, and QSAR, a comprehensive picture of a molecule's potential mechanism of action can be developed. For 2-bromo-N-(3,5-dimethoxyphenyl)butanamide, these computational approaches could:

Identify the most reactive parts of the molecule (from FMO and MEP analysis).

Propose potential biological targets (from molecular docking).

Confirm the stability of the ligand-target interaction and key binding features (from MD simulations).

Predict its biological activity and guide the design of more effective derivatives (from QSAR).

Together, these computational insights provide a robust, molecule-level understanding that is essential for modern chemical and pharmaceutical research.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-bromo-N-(3,5-dimethoxyphenyl)butanamide |

| 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol |

| N-(2-benzoyl phenyl)-l-tyrosines |

| N-(3,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide |

| N-(2-bromo-4,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide |

| N-(4-bromo-3,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide |

| N-(2-bromo-3,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide |

| N-(3,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one |

| (2E)-1-(3-bromo-2-thienyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |

| 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide |

| 6-bromo-2,3-dimethoxybenzaldehyde |

| 5-bromo-2,3-dimethoxybenzaldehyde |

| 5-Bromo-2-Hydroxybenzaldehyde |

| 3-methoxy flavone |

| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone |

| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one |

Future Directions and Emerging Research Avenues

Exploration of Novel Bioactive Scaffolds and Hybrid Molecules Based on the 2-bromo-N-(3,5-dimethoxyphenyl)butanamide Framework

A promising strategy in modern drug discovery involves the creation of hybrid molecules, which are single chemical entities that combine two or more distinct pharmacophores (bioactive structural units). researchgate.netmdpi.com This approach aims to develop agents with improved affinity, enhanced efficacy, or a multi-target mechanism of action that can be advantageous for treating complex diseases. researchgate.netmdpi.com The 2-bromo-N-(3,5-dimethoxyphenyl)butanamide structure is an ideal starting point for the design of such hybrids.

By covalently linking the butanamide framework to other well-established bioactive scaffolds, researchers can generate novel compounds with potentially synergistic or entirely new pharmacological profiles. nih.govmdpi.com For instance, combining it with heterocyclic structures known for their diverse biological activities, such as indole, pyrazole, or coumarin, could yield conjugates with enhanced properties. mdpi.commdpi.com The linker used to connect the two pharmacophores is also a critical component, as it can influence the molecule's conformational rigidity, polarity, and ability to interact with biological targets. mdpi.com

Table 1: Proposed Hybrid Molecules Based on the 2-bromo-N-(3,5-dimethoxyphenyl)butanamide Scaffold

| Bioactive Scaffold to be Conjugated | Rationale for Hybridization | Potential Therapeutic Area |

|---|---|---|

| Indole | Indole derivatives are known for a wide range of activities, including anticancer and antioxidant properties. mdpi.com | Oncology, Neurodegenerative Diseases |

| Pyrazole | Pyrazole-containing compounds exhibit diverse biological effects and are common in medicinal chemistry. mdpi.com | Anti-inflammatory, Antimicrobial |

| Coumarin | Coumarin-based hybrids have shown selectivity for cancer-associated enzyme targets. mdpi.com | Oncology |

| Fluoroquinolone | Hybridizing with antibiotics like ciprofloxacin could overcome drug resistance mechanisms. nih.gov | Infectious Diseases |

Development of Advanced Methodologies for Stereoselective Synthesis and Derivatization

The structure of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide contains a chiral center at the second carbon of the butanamide chain (the carbon atom bonded to the bromine). This means the compound can exist as two non-superimposable mirror images, or enantiomers. In pharmacology, it is common for different enantiomers of a chiral drug to have vastly different biological activities and metabolic fates. pharmtech.com Therefore, the development of methods to selectively synthesize a single desired enantiomer (asymmetric synthesis) is crucial.

Future research should focus on developing robust stereoselective synthetic routes. This could involve several established strategies:

Use of Chiral Auxiliaries: Reagents like tert-butanesulfinamide have proven highly effective in the asymmetric synthesis of a wide variety of chiral amines and their derivatives. nih.govyale.eduscispace.comresearchgate.net This approach involves temporarily attaching a chiral auxiliary to guide the reaction to produce the desired stereoisomer, after which the auxiliary is cleaved. researchgate.net

Organocatalysis: The use of small, chiral organic molecules to catalyze asymmetric reactions, such as the Michael addition, offers a powerful method for creating specific stereocenters. mdpi.com

Chiral Resolution: This technique involves synthesizing the compound as a racemic mixture (containing both enantiomers) and then separating them. Methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent followed by crystallization, or enzymatic resolution where an enzyme selectively reacts with only one enantiomer. pharmtech.comgoogle.comthieme-connect.de

Table 2: Comparison of Stereoselective Synthesis Strategies

| Method | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. researchgate.net | High diastereoselectivity, broad applicability. scispace.com | Requires additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | A small chiral organic molecule is used in catalytic amounts to induce asymmetry. mdpi.com | Avoids metal contaminants; can be performed under mild conditions. | Catalyst development can be complex; may have lower turnover numbers. |

| Chiral Resolution | A racemic mixture is separated into its constituent enantiomers. wikipedia.org | Can be applied when asymmetric synthesis is not feasible. | At least 50% of the starting material is discarded unless a racemization process is included. wikipedia.org |

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Investigations

Once a library of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide derivatives and hybrids is synthesized, the next critical step is to identify their biological targets and elucidate their mechanisms of action. High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of millions of chemical compounds for a specific biological activity, such as inhibiting an enzyme or binding to a receptor. patsnap.comwikipedia.org HTS can quickly identify "hits"—compounds that show promising activity and serve as starting points for further development. scdiscoveries.com

Following hit identification, modern "omics" technologies can provide deep insights into the molecular mechanisms at play.

Chemical Proteomics: This field uses chemical probes to identify the protein targets of small molecules from complex biological samples. mdpi.com By identifying which proteins a bioactive compound binds to, researchers can pinpoint its direct targets and potential off-target effects. researchgate.net

Metabolomics: As the "omic" layer closest to the phenotype, metabolomics studies the global profile of metabolites in a biological system. nih.gov By comparing the metabolomic profiles of cells treated with a compound to control cells, researchers can identify which metabolic pathways are perturbed, offering a functional readout of the drug's effect. nih.gov This approach can be a powerful tool for identifying drug-target interactions. nih.gov

Table 3: Proposed Workflow for Mechanistic Investigation

| Stage | Technology | Objective | Expected Outcome |

|---|---|---|---|

| 1. Hit Identification | High-Throughput Screening (HTS) | To rapidly screen a chemical library of butanamide derivatives against a biological target or cell-based assay. scdiscoveries.comdoccheck.com | A list of "hit" compounds with confirmed biological activity. |

| 2. Target Discovery | Chemical Proteomics | To identify the specific protein(s) that the hit compounds bind to within the cell. mdpi.com | Identification of primary molecular targets and potential off-targets. |

| 3. Pathway Analysis | Metabolomics | To analyze changes in cellular metabolites after treatment with the hit compound to understand its effect on biological pathways. nih.gov | A map of the metabolic pathways modulated by the compound, confirming its mechanism of action. |

| 4. Target Validation | Genetic/Biochemical Assays | To confirm that modulation of the identified target is responsible for the compound's observed biological effect. | Validation of the drug target, providing a strong rationale for further development. |

Translational Research Opportunities from Preclinical Findings

Translational research is the process of "translating" findings from basic science into clinical applications, bridging the gap from the laboratory bench to the patient's bedside. nih.gov Should derivatives of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide show significant promise in initial screenings, a clear path for translational research would need to be established. This journey is complex and fraught with challenges, often referred to as the "valley of death" where promising preclinical candidates fail to become clinical therapies. nih.govnih.gov

The first step involves extensive preclinical studies using both in vitro (cell culture) and in vivo (animal) models to gather essential data on the compound's efficacy, toxicity, pharmacokinetics, and safety. profil.com These studies must be meticulously designed to be as predictive as possible of the human response. nih.gov If a lead compound demonstrates a strong safety and efficacy profile in robust preclinical models, the next milestone is the submission of an Investigational New Drug (IND) application to regulatory authorities to begin first-in-human clinical trials. upm-inc.com

Key challenges in this transition include ensuring data integrity, managing the complex regulatory approval process, and scaling up manufacturing of the drug candidate. upm-inc.comcytivalifesciences.com

Table 4: Hypothetical Translational Pathway for a Lead Compound

| Phase | Key Objectives | Main Activities |

|---|---|---|

| Preclinical Development | Establish preliminary efficacy, toxicity, and pharmacokinetic profiles. profil.com | In vitro assays, cell-based models, animal models of disease, toxicology studies. |

| IND Application | Gain regulatory approval to initiate human trials. upm-inc.com | Compile all preclinical data, manufacturing information, and clinical trial protocols for submission. |

| Phase 0 Clinical Trial | (Optional) Exploratory first-in-human studies. | Administer microdoses to a small number of subjects to gather preliminary pharmacokinetic data. profil.com |

| Phase I Clinical Trial | Assess safety, tolerability, and pharmacokinetics in humans. | Administer escalating doses to a small group of healthy volunteers or patients. nih.gov |

| Phase II Clinical Trial | Evaluate efficacy and further assess safety in the target patient population. | Conduct "proof-of-concept" studies to see if the drug has the desired effect on the disease. profil.com |

Addressing Specific Research Gaps in N-Substituted Bromoalkanamide Biology and Pharmacology

While the future directions outlined above provide a roadmap for research, they also highlight significant gaps in our current understanding of N-substituted bromoalkanamides, including the 2-bromo-N-(3,5-dimethoxyphenyl)butanamide framework. Addressing these gaps is fundamental to unlocking the therapeutic potential of this chemical class.

Lack of Known Biological Targets: The primary research gap is the absence of identified biological targets for this specific compound class. Future work must prioritize target identification through unbiased screening methods like proteomics.

Undefined Structure-Activity Relationships (SAR): SAR studies are essential to understand how modifications to the chemical structure affect its biological activity. nih.gov Systematic derivatization of the 2-bromo-N-(3,5-dimethoxyphenyl)butanamide scaffold is needed. For example, researchers could investigate how altering the substitution pattern on the phenyl ring, changing the length of the alkanamide chain, or replacing the bromine atom affects potency and selectivity. acs.org

Absence of a Pharmacophore Model: A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. taylorandfrancis.com Once active compounds and their target are identified, a pharmacophore model can be developed. This model would be an invaluable computational tool for guiding the design of new, more potent derivatives and for screening virtual compound libraries to find novel hits. dromicslabs.comnih.gov

Table 5: Key Research Questions for the N-Substituted Bromoalkanamide Class

| Research Area | Key Unanswered Question | Proposed Approach |

|---|---|---|

| Target Identification | What are the primary molecular targets of this compound class in human cells? | Unbiased chemical proteomics and phenotypic screening. |

| Structure-Activity Relationship | Which structural features of the molecule are critical for its biological activity? | Systematic synthesis and testing of a focused library of analogs. |

| Pharmacophore Development | What is the 3D arrangement of functional groups required for optimal target binding? | Computational modeling based on the structures of several active compounds. taylorandfrancis.comnih.gov |

| Selectivity Profile | Are these compounds selective for a single target or do they act on multiple targets (polypharmacology)? | Kinase profiling, receptor screening panels, and off-target proteomics. |

| Bioavailability | Do these compounds possess the necessary physicochemical properties for oral absorption and distribution in the body? | In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays and in vivo pharmacokinetic studies. |

Q & A

How can researchers optimize the synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide to improve yield and purity while minimizing side reactions?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions. For brominated amides, coupling agents like HATU or DCC can enhance amidation efficiency between 3,5-dimethoxyaniline and brominated butanoic acid derivatives. Temperature modulation (e.g., maintaining 0–5°C during bromination) reduces undesired halogen scrambling. Catalytic additives, such as DMAP, may suppress side reactions like esterification. Purity can be improved via recrystallization using solvents with polarity gradients (e.g., ethyl acetate/hexane). Monitoring intermediates via TLC or HPLC ensures stepwise progression .

What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide?

Methodological Answer:

- 1H/13C NMR : Confirm methoxy (δ ~3.7–3.8 ppm) and bromobutyl chain signals (δ ~4.2 ppm for BrCH2).

- LC-MS : Detect molecular ion peaks (M+H+ expected at ~316–318 m/z) and assess purity (>95% by area normalization).

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to resolve impurities.

- FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). Reference standards (e.g., EP pharmacopeia guidelines) ensure calibration .

In FGFR inhibitor development, how does the 3,5-dimethoxyphenyl moiety influence binding affinity, and what implications does this have for designing analogs like 2-bromo-N-(3,5-dimethoxyphenyl)butanamide?

Advanced Research Focus:

The 3,5-dimethoxyphenyl group enhances hydrophobic interactions with FGFR’s ATP-binding pocket. Methoxy groups act as hydrogen-bond acceptors, stabilizing kinase-inhibitor complexes. Bromine at the butanamide position introduces steric bulk, potentially improving selectivity over off-target kinases. To validate, conduct competitive binding assays (e.g., TR-FRET) with FGFR1–4 isoforms and compare IC50 values. Molecular docking (e.g., AutoDock Vina) can predict binding poses and guide bromine positioning for optimal steric effects .

What are the critical safety considerations when handling 2-bromo-N-(3,5-dimethoxyphenyl)butanamide, particularly regarding brominated intermediates?

Safety Protocol:

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods due to potential HBr release during bromination.

- Waste Disposal : Quench brominated byproducts with NaHCO3 before aqueous disposal.

- Toxicity Screening : Refer to safety data of structurally similar bromoamides (e.g., LD50 data for 2-bromo-N-(3,5-dichlorophenyl)propanamide) to assess acute toxicity .

How do electronic effects of bromo and methoxy substituents influence reactivity in nucleophilic substitution reactions?

Mechanistic Analysis:

The 3,5-dimethoxy groups are strong electron donors (+M effect), activating the phenyl ring toward electrophilic attack but deactivating meta positions. Bromine’s -I effect increases electrophilicity at the butanamide carbonyl, enhancing susceptibility to nucleophiles (e.g., amines in cross-coupling). Use Hammett σ constants (σmeta for OMe = -0.12) to predict reaction rates. Competitor experiments with para-substituted analogs (e.g., chloro vs. methoxy) can quantify substituent effects .

What strategies resolve discrepancies in biological activity data for 2-bromo-N-(3,5-dimethoxyphenyl)butanamide across assay conditions?

Data Contradiction Analysis:

- Assay Standardization : Normalize results using positive controls (e.g., known FGFR inhibitors from patent EP data ).

- Solvent Effects : Test DMSO vs. ethanol solubility; DMSO >1% may alter cell permeability.

- Cell Line Variability : Compare activity in FGFR-overexpressing vs. wild-type lines (e.g., Ba/F3-FGFR1 vs. HEK293).

- Statistical Validation : Use ANOVA to assess inter-experimental variability (p<0.05 threshold).

How can computational tools predict metabolic stability and degradation pathways of 2-bromo-N-(3,5-dimethoxyphenyl)butanamide?

Computational Strategy:

- DFT Calculations : Identify labile bonds (e.g., amide hydrolysis ΔG‡) using Gaussian09 at B3LYP/6-31G* level.

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., methoxy demethylation).

- Molecular Dynamics : Simulate aqueous stability over 100 ns to assess aggregation or hydrolysis trends .

What challenges arise in scaling up synthesis from milligram to gram quantities?

Process Chemistry Considerations:

- Exothermic Reactions : Use jacketed reactors with controlled cooling during bromination to prevent runaway reactions.

- Solvent Volume : Optimize for minimal solvent (e.g., switch from THF to toluene for higher boiling points).

- Intermediate Stability : Test shelf-life of 3,5-dimethoxyaniline intermediates under nitrogen to prevent oxidation.

- Pilot-Scale Purification : Replace column chromatography with fractional distillation or continuous crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.